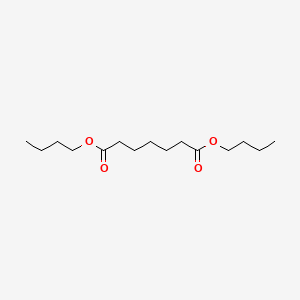

Dibutyl pimelate

Description

Dibutyl pimelate is an aliphatic diester derived from pimelic acid (a seven-carbon dicarboxylic acid) and butanol. Pimelic acid derivatives are known for applications in polymer plasticizers, lubricants, and biochemical research due to their solubility in organic solvents and moderate volatility .

Properties

CAS No. |

51238-94-9 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dibutyl heptanedioate |

InChI |

InChI=1S/C15H28O4/c1-3-5-12-18-14(16)10-8-7-9-11-15(17)19-13-6-4-2/h3-13H2,1-2H3 |

InChI Key |

IQYKLRJIMOPPKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl pimelate can be synthesized through the esterification of pimelic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pimelic acid to dibutyl pimelate.

Industrial Production Methods: In industrial settings, dibutyl pimelate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of pimelic acid and butanol in the presence of an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Thermal Degradation and Fragmentation

Dibutyl pimelate undergoes thermal degradation during gas chromatography-mass spectrometry (GC/MS) analysis, producing characteristic fragments. Key fragmentation patterns include :

-

Loss of butoxy radical : elimination, yielding a fragment at m/z 171 (Structure VII).

-

Subsequent butene elimination : Formation of a base peak at m/z 115 (Structure VIII).

Fragmentation Pathway :

| Fragment m/z | Proposed Structure | Loss Component |

|---|---|---|

| 171 | C₉H₁₅O₃ (Structure VII) | C₄H₉O |

| 115 | C₅H₇O₃ (Structure VIII) | C₄H₈ |

Hydrolysis and Acid-Catalyzed Reactions

Under acidic conditions, dibutyl pimelate hydrolyzes to heptanedioic acid and 1-butanol. Acidic workup (e.g., 10% H₃PO₄) is employed post-synthesis to isolate the ester from reaction mixtures .

Hydrolysis Reaction:

Comparative Reactivity with Other Esters

Dibutyl pimelate’s ester groups exhibit reactivity distinct from aromatic esters (e.g., dibutyl phthalate). Unlike phthalates, which participate in π-π interactions in bioactivity , dibutyl pimelate’s aliphatic chain favors hydrophobic interactions and simpler hydrolysis pathways.

| Property | Dibutyl Pimelate | Dibutyl Phthalate |

|---|---|---|

| Backbone | Aliphatic (C₇) | Aromatic (C₆H₄) |

| Hydrolysis Rate | Faster (aliphatic ester) | Slower (aromatic ester) |

| Bioactive Sites | Limited | ATP-binding pockets |

Scientific Research Applications

Chemistry: Dibutyl pimelate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds and polymers.

Biology: In biological research, dibutyl pimelate is used to study the metabolic pathways of esters and their interactions with enzymes.

Industry: In the industrial sector, dibutyl pimelate is used as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.

Mechanism of Action

Mechanism of Action: The mechanism by which dibutyl pimelate exerts its effects involves its interaction with specific molecular targets. In biological systems, it is metabolized by esterases to produce pimelic acid and butanol. These metabolites can then participate in various biochemical pathways.

Molecular Targets and Pathways:

Esterases: Enzymes that catalyze the hydrolysis of esters.

Biochemical Pathways: The metabolites of dibutyl pimelate can enter the citric acid cycle and other metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Dibutyl Pimelate vs. Dibutyl Phthalate (DBP)

- Structural Differences :

- Applications: DBP is widely used as a plasticizer but faces regulatory restrictions due to reproductive toxicity and environmental persistence .

- Aliphatic diesters like dibutyl sebacate and adipate show lower bioaccumulation (BCF < 100) and faster biodegradation, suggesting dibutyl pimelate may follow similar trends .

Dibutyl Pimelate vs. Diethyl Pimelate

- Physical Properties :

- Biochemical Utility :

Dibutyl Pimelate vs. Metal Pimelates

- Structural Features: Metal pimelates (e.g., Ba²⁺, Sr²⁺ salts) form monoclinic crystals with ionic coordination zones, contrasting with the covalent ester bonds in dibutyl pimelate .

- Applications :

Data Tables

Table 1: Key Properties of Dibutyl Pimelate and Analogs

*Estimated based on homologous series trends.

Table 2: Environmental Persistence Metrics

Research Findings

- Natural Occurrence: Monomethyl pimelate (a related ester) was detected in Strychnos innocua root extracts, but dibutyl pimelate is primarily synthetic .

- Regulatory Status :

- Dibutyl sebacate and adipate are prioritized as safer alternatives to phthalates, suggesting dibutyl pimelate could follow similar regulatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.